Benzyl (1-hydroxypent-4-en-2-yl)carbamate
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Overview
Description
Benzyl N-(1-hydroxypent-4-en-2-yl)carbamate is a compound belonging to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of a benzyl group, a hydroxyl group, and a pent-4-en-2-yl group attached to the carbamate moiety. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-(1-hydroxypent-4-en-2-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with N-(1-hydroxypent-4-en-2-yl)amine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .
Industrial Production Methods
Industrial production of carbamates often involves the use of catalytic processes to enhance efficiency and yield. For example, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions . This environmentally friendly approach is compatible with a wide range of amines, including aromatic and aliphatic substrates.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(1-hydroxypent-4-en-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the pent-4-en-2-yl group can be reduced to form a saturated alkyl chain.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing double bonds.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of benzyl N-(1-oxopent-4-en-2-yl)carbamate.
Reduction: Formation of benzyl N-(1-hydroxypentyl)carbamate.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-(1-hydroxypent-4-en-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Studied for its potential as a prodrug, where the carbamate group can be enzymatically cleaved to release the active drug.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl N-(1-hydroxypent-4-en-2-yl)carbamate involves the cleavage of the carbamate group under specific conditions, releasing the active amine. This process can be catalyzed by enzymes such as carbamate hydrolases. The released amine can then interact with molecular targets and pathways, exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the hydroxyl and pent-4-en-2-yl groups, making it less versatile in certain synthetic applications.
N-(1-hydroxypent-4-en-2-yl)carbamate: Lacks the benzyl group, which can affect its stability and reactivity.
Benzyl N-(3-hydroxypropyl)carbamate: Similar structure but with a shorter alkyl chain, which can influence its physical and chemical properties.
Uniqueness
Benzyl N-(1-hydroxypent-4-en-2-yl)carbamate is unique due to the presence of both a benzyl group and a hydroxylated alkyl chain. This combination provides a balance of stability and reactivity, making it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
benzyl N-(1-hydroxypent-4-en-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-6-12(9-15)14-13(16)17-10-11-7-4-3-5-8-11/h2-5,7-8,12,15H,1,6,9-10H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBHYXMTBFLBJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CO)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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